N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine
CAS No.:
Cat. No.: VC18386490
Molecular Formula: C21H39N7O12
Molecular Weight: 581.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H39N7O12 |
|---|---|
| Molecular Weight | 581.6 g/mol |
| IUPAC Name | 2-[3-(diaminomethylideneamino)-4-[3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
| Standard InChI | InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6-,7?,8?,9-,10-,11?,12?,13-,14?,15?,16?,17-,18?,21?/m1/s1 |
| Standard InChI Key | UCSJYZPVAKXKNQ-VHDVJLRQSA-N |
| Isomeric SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O |
| Canonical SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Introduction
Mechanism of Action
N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine primarily acts by inhibiting protein synthesis in bacteria. It achieves this by binding to the ribosomal RNA of the 30S ribosomal subunit, preventing the initiation of translation and disrupting the reading of mRNA.
Synthesis Techniques
The synthesis of N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine typically involves multi-step organic synthesis techniques. Key steps may include oxidation and reduction reactions using reagents such as hydrogen peroxide and sodium borohydride.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies have shown that it interacts with ribosomal RNA and other cellular components involved in protein synthesis.
Similar Compounds
Several compounds share structural and functional similarities with N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-y)oxy]-2,5,6-trihydroxycyclohexyl}guanidine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Streptomycin | Aminoglycoside | Effective against tuberculosis |
| Gentamicin | Aminoglycoside | Broad-spectrum antibiotic |
| Neomycin | Aminoglycoside | Effective against Gram-negative bacteria |
This compound stands out due to its specific structural features that enhance its binding affinity to bacterial ribosomes compared to other aminoglycosides. This may result in improved efficacy against certain resistant bacterial strains while potentially reducing side effects associated with traditional antibiotics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume